molecular formula C11H10F3N3 B2850579 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1975118-49-0

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No. B2850579
CAS RN: 1975118-49-0
M. Wt: 241.217
InChI Key: QHJYQJLGHWSUNO-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound that belongs to the trifluoromethylbenzene series . It is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .


Synthesis Analysis

The synthesis of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves several steps. In one method, tetrahydrofuran (THF) and synthetic chloro-5-trifluoromethyl of the 2-isobutyramide are added to a boiling flask. Under nitrogen protection, the mixture is cooled and n-Butyl Lithium/hexane solution is slowly dripped in. After a period of insulation reaction, sulfuric acid two potassium esters are added, followed by water. The mixture is then heated, stratified, and the organic layer is washed. The solvent is boiled off, toluene is added, and the residue is dissolved. Activated carbon is added, and the mixture is filtered while hot. The filtrate is cooled for crystallization, yielding 6-chloro-2-methyl-3-trifluoromethyl isobutyramide .


Molecular Structure Analysis

The molecular structure of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is represented by the linear formula CH3C6H3(CF3)NH2 . It has a molecular weight of 175.15 .


Chemical Reactions Analysis

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline may be used in chemical synthesis. For instance, it may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Physical And Chemical Properties Analysis

2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a white crystalline powder . It has a melting point range of 38-42 °C . The compound has a density of 1.237±0.06 g/cm3 .

Mechanism of Action

While the specific mechanism of action for 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is not explicitly stated in the search results, it is mentioned that it is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-17(16-10(7)11(12,13)14)9-5-3-2-4-8(9)15/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJYQJLGHWSUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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